Hexylaminoacetonitrile
Description
Hexylaminoacetonitrile is a nitrile derivative featuring a hexylamine substituent. This contrasts with structurally related compounds such as 4-(hexylamino)benzonitrile and (6-amino-1H-indol-3-yl)acetonitrile, which are documented in safety data sheets (SDS) and synthesis reports .
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
2-(hexylamino)acetonitrile |
InChI |
InChI=1S/C8H16N2/c1-2-3-4-5-7-10-8-6-9/h10H,2-5,7-8H2,1H3 |
InChI Key |
HLDVEZAGFUBIFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Groups
Hexylaminoacetonitrile shares functional groups (amine and nitrile) with several compounds in the evidence:
- 4-(Hexylamino)benzonitrile: A benzonitrile derivative with a hexylamine substituent. Its safety data sheet highlights insufficient toxicity and ecotoxicity data, suggesting caution in handling .
- (6-Amino-1H-indol-3-yl)acetonitrile: An indole-based nitrile with an amino group. Its SDS lacks detailed toxicity or environmental impact data but emphasizes handling by trained professionals .
- Hexamethylene diisocyanate : A diisocyanate with a hexamethylene backbone. While structurally distinct, it underscores the relevance of hexyl-derived compounds in industrial applications .
Research Findings and Limitations
Toxicity and Environmental Impact
The absence of ecotoxicological data for 4-(hexylamino)benzonitrile (e.g., bioaccumulation, soil mobility ) parallels the uncertainty surrounding this compound. This contrasts with ranitidine impurities, which have defined toxicity profiles due to pharmaceutical standardization .
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